![molecular formula C11H9Cl2N3O2S B216217 2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the binding of the compound to the active site of the target enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme or protein that it inhibits. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biochemical and physiological processes. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes and proteins, and its effects may vary depending on the specific target.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One potential direction is the development of new compounds based on the structure of this compound, with improved selectivity and potency. Another direction is the use of this compound in the study of specific disease processes, such as cancer or Alzheimer's disease, where enzyme inhibition may play a role in disease progression. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with sodium azide to form the corresponding azide compound. This compound is then reacted with methyl glyoxalate to form the desired product.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase.
Eigenschaften
Molekularformel |
C11H9Cl2N3O2S |
---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c1-18-5-8-15-16-11(19-8)14-10(17)9-6(12)3-2-4-7(9)13/h2-4H,5H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
WKZIOSUZVFYZIK-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.